N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

Multi-targeted Kinase Inhibitor Angiogenesis VEGFR2 Selectivity

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, commonly referred to as SKLB610, is a synthetic small-molecule multi-targeted tyrosine kinase inhibitor (TKI). It belongs to the picolinamide class of angiogenesis inhibitors and is characterized by a core structure that enables potent, preferential inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Molecular Formula C21H16F3N3O3
Molecular Weight 415.4 g/mol
Cat. No. B1684537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
SynonymsN-methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
SKLB610
Molecular FormulaC21H16F3N3O3
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28)
InChIKeyWACDHHMEVMSODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKLB610 (N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide): A Differentiated Multi-Targeted VEGFR Inhibitor for Oncology Research & Procurement


N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, commonly referred to as SKLB610, is a synthetic small-molecule multi-targeted tyrosine kinase inhibitor (TKI). It belongs to the picolinamide class of angiogenesis inhibitors and is characterized by a core structure that enables potent, preferential inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1]. Unlike single-target agents, SKLB610's profile is defined by a specific spectrum of activity against a triad of angiogenic kinases—VEGFR2, fibroblast growth factor receptor 2 (FGFR2), and platelet-derived growth factor receptor (PDGFR)—which drives its pronounced anti-angiogenic and anti-tumor effects in preclinical models [1].

Why SKLB610 Cannot Be Simply Replaced by Other Picolinamide or Multi-Kinase VEGFR Inhibitors in Research


Generic substitution with other VEGFR2 or picolinamide-derived inhibitors introduces significant risk of experimental variability. SKLB610's differentiation is not based on a single target affinity but on a unique, quantifiable equilibrium of multi-kinase inhibition [1]. Its specific 97%/65%/55% inhibition ratio against VEGFR2, FGFR2, and PDGFR at a 10 µM biochemical assay concentration [1] is not replicated by close structural analogs like N-methyl-4-(4-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenoxy)picolinamide, which show a divergent target engagement profile (e.g., ABL1, B-Raf) [2]. Furthermore, its unique physicochemical properties, which necessitate specialized formulation strategies to achieve high oral bioavailability [3], mean that switching to a seemingly similar analog could lead to drastically different pharmacokinetic and pharmacodynamic outcomes.

Quantitative Differentiation Guide: Evidence Supporting the Scientific Selection of SKLB610 Over Closest Analogs


Unique Multi-Kinase Inhibition Ratio Differentiates SKLB610 from Standard VEGFR2 Inhibitors

SKLB610 demonstrates a highly specific fingerprint of angiogenic kinase inhibition that is not observed with the clinical standard Sorafenib. In a standardized 10 µM biochemical kinase assay, SKLB610 inhibits VEGFR2, FGFR2, and PDGFR at rates of 97%, 65%, and 55%, respectively [1]. This contrasts with Sorafenib, which, while inhibiting VEGFR2, is also a potent inhibitor of C-RAF and B-RAF, leading to a different therapeutic and off-target effect profile. The pronounced VEGFR2 inhibition combined with only moderate FGFR2 and PDGFR activity represents a distinct, non-interchangeable inhibitory pattern [1].

Multi-targeted Kinase Inhibitor Angiogenesis VEGFR2 Selectivity

Superior Antiproliferative Potency in Non-Small Cell Lung and Colorectal Cancer Models Compared to Reference Compounds

SKLB610 exhibits low micromolar IC50 values against a panel of human cancer cell lines, with pronounced sensitivity in A549 (non-small cell lung cancer) and HCT116 (colorectal cancer) cells at 5.7 µM and 5.3 µM, respectively [1]. This level of activity is significantly more potent than the reference picolinamide VEGFR-2 inhibitor, compound 15f (a Sorafenib derivative), which showed an IC50 of 6.53 µM against A549 cells and 4.21 µM against MCF-7 cells . Moreover, SKLB610's functional selectivity is demonstrated in HUVECs, where it inhibits VEGF-stimulated proliferation with an IC50 of 2.2 µM, a more sensitive metric than basic cytotoxicity assays [1].

Antiproliferative Activity A549 HCT116 Sorafenib Comparison

Significant In Vivo Tumor Growth Suppression via Intraperitoneal Administration, Demonstrating Therapeutic Window

Chronic intraperitoneal (i.p.) administration of SKLB610 at a well-tolerated dose of 50 mg/kg/day resulted in substantial inhibition of tumor growth in established human A549 and HCT116 xenografts in nude mice [1]. The treatment achieved a 70.2% and 77.1% reduction in tumor volume, respectively, without inducing observable toxicity [1]. This level of *in vivo* efficacy is supported by histologically confirmed reductions in intratumoral microvessel density (CD31 staining) of 43-55% relative to controls, providing a mechanistic link between the compound's kinase inhibition and its anti-angiogenic effect [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition Angiogenesis

Validated Formulation Pathway Converts Poor Solubility into a High Oral Bioavailability Advantage

SKLB610, a BCS Class II drug with inherently low water solubility, has a demonstrated formulation pathway that dramatically improves its oral bioavailability. A wet media milling nanosuspension formulation increased the oral bioavailability of SKLB610 in rats to 89.4%, representing a 2.6-fold enhancement compared to a coarse suspension (34.1%) [1]. This specific, quantitative improvement is a direct result of a patented formulation strategy that reduces particle size to the nanoscale, improving dissolution rate and absorption [2]. While many potential tyrosine kinase inhibitors fail due to poor pharmacokinetics, SKLB610 has a uniquely proven, scalable method to overcome this limitation.

Bioavailability Enhancement Nanosuspension Formulation Development Drug Delivery

High-Impact Application Scenarios for SKLB610 Based on Verified Differentiation Evidence


Probing VEGFR2-Dominant Angiogenesis Without RAF Kinase Confounding

SKLB610 is the compound of choice for researchers dissecting the VEGFR2 signaling axis in tumor angiogenesis where the off-target RAF kinase inhibition of multikinase inhibitors like Sorafenib is undesirable. Its unique 97%/65%/55% inhibition ratio for VEGFR2, FGFR2, and PDGFR at 10 µM [1] provides a clean pharmacological profile. This allows for unambiguous interpretation of results in HUVEC tube formation and migration assays, where SKLB610's functional selectivity is demonstrated by a low 2.2 µM IC50 in VEGF-stimulated proliferation but with a distinctly different off-target profile compared to standard comparators [1].

Oral In Vivo Efficacy Studies in Solid Tumor Xenografts with a Bioavailability-Enhanced Formulation

For in vivo pharmacologists, SKLB610 combined with its validated wet-media milling nanosuspension protocol [2] solves the critical issue of poor solubility that plagues many novel TKIs. By procuring or formulating the compound as a nanosuspension, research teams can achieve an 89.4% oral bioavailability in rodent models [2], enabling robust and reproducible oral dosing. This is directly linked to significant *in vivo* efficacy, demonstrated by a 77.1% tumor volume reduction in an HCT116 colorectal cancer model at a well-tolerated 50 mg/kg dose [1].

Investigating the Mechanism of Microvessel Density Reduction in Resistant Tumor Models

SKLB610 serves as a powerful chemical probe for pathologists and molecular biologists studying the structural regression of tumor vasculature. Unlike compounds where target engagement does not clearly translate to histological change, SKLB610 treatment produces a quantifiable 43-55% reduction in intratumoral microvessel density, as measured by CD31 staining [1]. This makes it an ideal positive control or lead compound in histology-driven drug discovery programs aiming to validate new imaging or immuno-histochemical biomarkers of angiogenic response.

A Chemical Starting Point for Designing MDR-Reversal Agents Targeting ABCG2

Based on its unique interaction with drug efflux transporters, SKLB610 is a strategic procurement choice for oncology researchers studying multidrug resistance (MDR). Evidence shows that SKLB610 is not a substrate for ABCB1 or ABCG2 but instead selectively sensitizes ABCG2-overexpressing MDR cancer cells to cytotoxic chemotherapeutic agents . This dual action—inhibiting angiogenesis while resensitizing resistant cells—provides a unique tool compound for developing combination therapy strategies that cannot be replicated by other VEGFR inhibitors that are themselves substrates for these pumps.

Quote Request

Request a Quote for N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.